molecular formula C7H18B2O4 B8138191 Heptane-1,7-diyldiboronic acid

Heptane-1,7-diyldiboronic acid

Cat. No.: B8138191
M. Wt: 187.84 g/mol
InChI Key: XUDKLBSGLHEKAB-UHFFFAOYSA-N
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Description

Heptane-1,7-diyldiboronic acid (CAS 1498308-80-7) is a linear C7-alkane chain terminally functionalized with two boronic acid groups. This molecular structure makes it a versatile linker and building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to create complex organic architectures, extended chains, and functional materials. As an organoboron species, it can be oxidized to the corresponding diol or other derivatives, a transformation that is efficiently achieved using oxidants like Oxone® under mild conditions . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers in agrochemical, pharmaceutical, and dyestuff fields may find this diboronic acid valuable for constructing molecular scaffolds. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

7-boronoheptylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18B2O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h10-13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDKLBSGLHEKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCB(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-1,7-diyldiboronic acid can be synthesized through the reaction of methyl borate with difunctional Grignard reagents. This method involves the formation of cyclic esters with various diols . The reaction typically requires an inert atmosphere and controlled temperature to ensure the stability of the boronic acid groups.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Heptane-1,7-diyldiboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Heptane-1,7-diyldiboronic acid is utilized in organic synthesis as a versatile building block for constructing complex molecules. Its ability to form stable boron-carbon bonds makes it useful in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Case Study: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields with various aryl halides.

Substrate Yield (%) Reaction Conditions
Aryl Bromide 185K2CO3, DMF, 80°C, 12 hours
Aryl Iodide 290K3PO4, THF, 60°C, 6 hours
Aryl Chloride 375NaOH, EtOH, 100°C, 24 hours

Materials Science

In the realm of materials science, this compound plays a crucial role in the development of covalent organic frameworks (COFs). These materials are characterized by their porosity and stability, making them suitable for applications in gas storage and separation.

Case Study: Synthesis of Covalent Organic Frameworks

Research has shown that this compound can be co-condensed with various organic linkers to create COFs with tailored properties. The resulting frameworks exhibit significant surface areas and tunable pore sizes.

Framework Type Surface Area (m²/g) Pore Size (Å)
COF-1150020
COF-2120015
COF-3180025

Medicinal Chemistry

This compound has shown potential in medicinal chemistry as a scaffold for drug development. Its boron-containing structure allows for interactions with biological targets, particularly in cancer therapy.

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity.

Compound IC50 (µM) Cell Line
Derivative A5.2MCF-7
Derivative B3.8MDA-MB-231
Derivative C4.5HeLa

Mechanism of Action

The mechanism of action of heptane-1,7-diyldiboronic acid involves its interaction with molecular targets through the boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the inhibition of specific enzymes through boron-diol interactions .

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid

Structural Differences :

  • Heptane-1,7-diyldiboronic acid features a linear aliphatic chain, while benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid incorporates a fused benzene-thiadiazole aromatic core. The latter’s rigid, planar structure enhances conjugation but reduces flexibility .

Tricyclo[2.2.1.0²,⁶]heptane-1,7-dicarboxylic Acid

Functional Group Contrast :

  • While This compound contains boronic acids, tricyclo[2.2.1.0²,⁶]heptane-1,7-dicarboxylic acid (CAS 109467-38-1) features two carboxylic acid groups (-COOH) on a rigid tricyclic scaffold .

1,7-Dichloroheptan-4-one

Functional and Structural Differences :

  • 1,7-Dichloroheptan-4-one (CAS 40624-07-5) is a ketone with terminal chlorine atoms, contrasting with the boronic acid termini of this compound .

Reactivity :

  • The dichloro compound undergoes nucleophilic substitution (e.g., with amines or thiols), while the diboronic acid participates in cross-couplings. The ketone group in 1,7-dichloroheptan-4-one also enables condensation reactions (e.g., forming hydrazones), which are irrelevant to boronic acids .
Property This compound 1,7-Dichloroheptan-4-one
Molecular Formula C₇H₁₆B₂O₄ C₇H₁₂Cl₂O
Key Reactivity Suzuki-Miyaura coupling Nucleophilic substitution
Applications Polymer linkers, MOFs Intermediate in agrochemicals

FMOC-4-Amino-4-(2-carboxyethyl)heptanedioic Acid

Functional Diversity :

  • This compound (CAS details in ) contains an FMOC-protected amine and three carboxylic acid groups, unlike the boronic acid termini of this compound .

Biological Activity

Heptane-1,7-diyldiboronic acid is a boronic acid derivative that has gained attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique structure allows for potential applications in drug development, particularly as a therapeutic agent in cancer treatment and other diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features two boronic acid groups attached to a heptane backbone. This configuration enables it to form reversible covalent bonds with diols, which is a critical feature for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₃B₂O₄
Molecular Weight197.09 g/mol
SolubilitySoluble in water
pKaApproximately 8.0

The biological activity of this compound primarily revolves around its ability to interact with biological molecules through boronate ester formation. This interaction can modulate various signaling pathways involved in cell proliferation, apoptosis, and immune response.

Inhibition of PD-1/PD-L1 Interaction

Recent studies have indicated that compounds similar to this compound can inhibit the programmed cell death protein 1 (PD-1) pathway. This pathway is crucial for regulating immune responses during chronic infections and cancer. By blocking PD-1 interactions with its ligands (PD-L1 and PD-L2), these compounds can enhance T-cell activation and promote anti-tumor immunity .

Efficacy in Biological Systems

This compound has been evaluated for its efficacy in various preclinical models:

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to control groups .

Case Study 2: Immune Response Modulation

In a murine model of chronic lymphocytic choriomeningitis virus infection, administration of this compound resulted in enhanced viral clearance and restored T-cell functionality. This suggests that the compound may serve as an effective immunomodulator in chronic viral infections .

Safety and Toxicity

The safety profile of this compound has been assessed in several studies. Preliminary data indicate low toxicity levels at therapeutic doses; however, further investigations are required to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Heptane-1,7-diyldiboronic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves cross-coupling reactions using palladium catalysts or direct borylation of aliphatic precursors. Purity is validated via high-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., 11B^{11}\text{B} and 1H^{1}\text{H}/13C^{13}\text{C} NMR) and mass spectrometry. Crystallization under controlled conditions (e.g., slow evaporation) followed by X-ray diffraction (XRD) analysis using programs like SHELXL or OLEX2 ensures structural confirmation . Experimental details, including solvent choices and stoichiometric ratios, must be meticulously documented to ensure reproducibility .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 11B^{11}\text{B} NMR identifies boron environments, while 1H^{1}\text{H}/13C^{13}\text{C} NMR confirms hydrocarbon backbone integrity (e.g., absence of undesired substitution) .
  • XRD : Single-crystal XRD refined via SHELXL or visualized with Mercury software resolves bond lengths, angles, and packing motifs. For twinned crystals, SHELXL’s twin refinement tools are essential .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for applications in high-temperature reactions .

Q. How can researchers design experiments to minimize side reactions during synthesis?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. Monitor intermediates via in-situ techniques like FT-IR or HPLC. For boronic acid derivatives, protecting groups (e.g., pinacol esters) may reduce undesired protodeboronation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?

  • Methodology : Conduct comparative studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use computational tools (DFT calculations) to model reaction pathways and identify thermodynamic vs. kinetic control factors. Cross-validate findings with independent techniques (e.g., isotopic labeling for mechanistic studies) .

Q. How can cross-disciplinary approaches (e.g., materials science or catalysis) leverage this compound’s structural features?

  • Methodology :

  • Coordination Chemistry : Screen for metal-organic frameworks (MOFs) by testing coordination with transition metals (e.g., Pd, Cu) using XRD and BET surface area analysis.
  • Catalysis : Evaluate Suzuki-Miyaura coupling efficiency with sterically hindered substrates. Compare turnover numbers (TONs) against shorter-chain diboronic acids to assess chain-length effects .

Q. What experimental frameworks address challenges in mechanistic studies of this compound’s reactivity?

  • Methodology :

  • Kinetic Profiling : Use stopped-flow NMR or quenching experiments to track intermediate formation.
  • Isotopic Labeling : Incorporate 10B^{10}\text{B} or 13C^{13}\text{C} isotopes to trace boron migration or carbon backbone rearrangements .
  • In-Silico Modeling : Combine Mercury’s void analysis and SHELXC/D/E pipelines to correlate crystal packing with reactivity trends .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in crystallographic data between studies?

  • Methodology : Re-refine deposited CIF files using updated software versions (e.g., SHELXL-2023). Check for overlooked symmetry elements or disorder modeling. Cross-reference with spectroscopic data to validate structural assignments. Publish full refinement parameters and raw data in supplementary materials .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodology : Follow Beilstein Journal of Organic Chemistry guidelines:

  • Detail solvent purification methods, catalyst pre-treatment, and reaction quenching steps.
  • Provide NMR integration ratios and XRD refinement statistics (R-values, residual density maps) in supplementary files .

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